2-Butanone peroxide

Catalog No.
S515877
CAS No.
1338-23-4
M.F
C8H16O4
C8H18O6
M. Wt
210.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone peroxide

CAS Number

1338-23-4

Product Name

2-Butanone peroxide

IUPAC Name

2-hydroperoxy-2-(2-hydroperoxybutan-2-ylperoxy)butane

Molecular Formula

C8H16O4
C8H18O6

Molecular Weight

210.22 g/mol

InChI

InChI=1S/C8H18O6/c1-5-7(3,11-9)13-14-8(4,6-2)12-10/h9-10H,5-6H2,1-4H3

InChI Key

WFUGQJXVXHBTEM-UHFFFAOYSA-N

SMILES

CCC(C)(OO)OOC(C)(CC)OO

solubility

1 to 5 mg/mL at 72° F (NTP, 1992)
Partially miscible in water; completely miscible with most organic solvents
Solubility in water: very poor
Soluble

Synonyms

Ketonox, methyl ethyl ketone peroxide

Canonical SMILES

CCC(C)(OO)OOC(C)(CC)OO

The exact mass of the compound 2-Butanone peroxide is 210.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 72° f (ntp, 1992)partially miscible in water; completely miscible with most organic solventssolubility in water: very poorsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butanone peroxide, commonly known as methyl ethyl ketone peroxide (MEKP), is the industry-standard liquid organic peroxide initiator for the room-temperature cross-linking of unsaturated polyester resins (UPR) and vinyl ester resins. Supplied typically as a phlegmatized solution (e.g., in dimethyl phthalate or aliphatic solvents) to mitigate explosive hazards, MEKP functions as a highly efficient free-radical source when paired with transition metal accelerators like cobalt naphthenate. For procurement and process engineering, MEKP's primary value proposition lies in its favorable balance of ambient-temperature reactivity, manageable gel times, and controlled peak exothermic temperatures. This makes it the foundational curing agent for hand lay-up, spray-up, and continuous lamination processes where predictable pot life and structural integrity of the final composite are critical [1].

Substituting MEKP with other common organic peroxides fundamentally alters the curing kinetics, thermal profile, and final mechanical properties of the composite matrix. Replacing MEKP with Benzoyl Peroxide (BPO) necessitates a shift from cobalt to amine promoters for room-temperature curing, which often leads to undesirable yellowing and requires different handling protocols. Conversely, substituting MEKP with Acetylacetone Peroxide (AAP) drastically accelerates the cure rate but generates a significantly higher peak exotherm, which can induce severe thermal stress, shrinkage, and micro-cracking in thick laminates. Furthermore, high-temperature initiators like Tert-butyl peroxybenzoate (TBPB) or Dicumyl Peroxide (DCP) are entirely unsuitable for ambient-temperature workflows, as they require elevated thermal activation. Consequently, MEKP cannot be generically replaced without re-engineering the entire resin formulation and molding process [1].

Thermal Stress Mitigation: MEKP vs. Acetylacetone Peroxide (AAP)

In the room-temperature curing of unsaturated polyester resins, the choice of initiator dictates the thermal profile and structural integrity of the molded part. Comparative exotherm studies demonstrate that while AAP provides exceptionally fast curing, it generates a significantly higher peak exotherm. In contrast, MEKP provides a more controlled reaction rate with a broader, lower exothermic peak under identical cobalt-promoted conditions. This lower peak exotherm prevents the localized thermal expansion, severe volumetric shrinkage, and subsequent micro-cracking that frequently occur when AAP is used in thick-section laminates or highly filled castings [1].

Evidence DimensionPeak Exothermic Temperature and Cure Rate
Target Compound DataControlled, broad exothermic profile suitable for thick sections (≤ 20 mm)
Comparator Or BaselineAcetylacetone Peroxide (AAP) (Generates sharp, highly elevated peak exotherm causing thermal stress)
Quantified DifferenceMEKP yields a significantly lower peak exotherm, enabling single-step curing of thick laminates without micro-cracking.
ConditionsAmbient temperature curing of UPR with cobalt naphthenate promoter.

Procurement teams sourcing for thick-laminate manufacturing (e.g., marine hulls, large tanks) must select MEKP over AAP to avoid catastrophic thermal cracking during the curing phase.

Room-Temperature Curing Efficiency: MEKP vs. Benzoyl Peroxide (BPO)

MEKP is fundamentally optimized for ambient-temperature curing workflows when paired with cobalt salt accelerators. While BPO requires either elevated temperatures (above 80°C) or the addition of tertiary amine promoters—which can cause resin yellowing and alter UV stability—to achieve comparable gel times, MEKP efficiently initiates free-radical polymerization at 20–25°C with standard cobalt octoate. This eliminates the need for energy-intensive thermal curing ovens or complex dual-promoter systems, making MEKP the standard for large-scale ambient production [1].

Evidence DimensionAmbient temperature initiation requirements
Target Compound DataInitiates efficient cross-linking at 20–25°C with cobalt promoters
Comparator Or BaselineBenzoyl Peroxide (BPO) (Requires >80°C thermal activation or amine promoters)
Quantified DifferenceMEKP eliminates the need for >80°C heating or yellowing-prone amine promoters for ambient curing.
ConditionsUPR curing at 20-25°C.

Selecting MEKP eliminates the energy costs associated with thermal curing and avoids the aesthetic degradation (yellowing) caused by the amine promoters required for BPO at room temperature.

Gel Time Predictability and Processability: MEKP vs. High-Temperature Peroxides

The processability of a resin system depends heavily on the predictability of its gel time and cure kinetics. Differential scanning calorimetry (DSC) analyses reveal that high-temperature initiators such as Tert-butyl peroxybenzoate (TBPB) exhibit very narrow exothermic peaks and high activation energies, rendering them unreactive at room temperature and suited only for heated processes like pultrusion. Conversely, MEKP exhibits a lower activation energy and a broader exothermic peak at ambient conditions. This broader profile provides operators with a highly tunable, controlled 'pot life' to work the resin into fiberglass reinforcements before cross-linking solidifies the matrix [1].

Evidence DimensionGel time tunability and ambient reactivity
Target Compound DataBroad exothermic peak with lower activation energy for ambient control
Comparator Or BaselineTert-butyl peroxybenzoate (TBPB) (Narrow exothermic peak, high activation energy)
Quantified DifferenceMEKP provides a workable ambient pot life (10-45 mins), whereas TBPB is restricted to high-temperature continuous processes.
ConditionsOpen-mold composite fabrication at room temperature.

For large-scale manual or semi-automated composite manufacturing, MEKP ensures the necessary working time (pot life) that high-temperature or ultra-fast peroxides cannot provide.

Open-Mold Composite Manufacturing (Marine and Wind Energy)

Directly leveraging MEKP's controlled peak exotherm and tunable ambient gel time demonstrated against AAP, it is the standard initiator for hand lay-up and spray-up of large fiberglass-reinforced plastic (FRP) structures, such as boat hulls and wind turbine nacelles, where thermal cracking must be avoided [1].

Vinyl Ester Resin Curing for Chemical Infrastructure

Because MEKP efficiently cures vinyl ester resins at room temperature (20–25°C) without the need for amine promoters—which Benzoyl Peroxide (BPO) requires—it is heavily utilized in manufacturing chemically resistant pipes, scrubber tanks, and industrial ducting where aesthetic and structural integrity are paramount [2].

Thick-Section Polymer Concrete and Castings

In applications requiring thick, heavily filled resin castings, MEKP's broader exothermic peak and lower activation energy compared to high-temperature initiators like TBPB prevent severe internal thermal stresses and volumetric shrinkage during the ambient curing process [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl ethyl ketone peroxide is a colorless liquid. Strong irritant to skin and tissue. Used as an initiator for room temperature cure of unsaturated polyester resins.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a characteristic odor.
Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230°F.]

Color/Form

Colorless liquid
Colorless liquid [Note: Explosive decomposition occurs at 230 degrees F].

XLogP3

1.3

Exact Mass

210.1103

Boiling Point

244 °F at 760 mm Hg (Decomposes) (NIOSH, 2016)
19 °C
244°F (decomposes)
244°F (Decomposes)

Flash Point

180 °F (NTP, 1992)
125-200°F for 60% MEKP (open cup)
(oc) 125-200°F (60% MEKP)

Vapor Density

Component 2 (83.33%: LACTOSE): 6.69 (NTP, 1992) (Relative to Air)

Density

1.17 at 68 °F (USCG, 1999)
Relative density (water = 1): 1.10-1.17
1.12
(59°F): 1.12

Odor

Typical odor-resembles that of acetone.
Fragrant, mint-like, moderately sharp odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2545087UL

GHS Hazard Statements

Aggregated GHS information provided by 267 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 267 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 210 of 267 companies with hazard statement code(s):;
H242 (96.67%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (75.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.01 mm Hg at 68 °F Component 2 (83.33%: LACTOSE) (NTP, 1992)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1338-23-4

Wikipedia

Methyl ethyl ketone peroxide

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 4th degree

Methods of Manufacturing

Reaction of methyl ethyl ketone with hydrogen peroxide (peroxidation)

General Manufacturing Information

Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
2-Butanone, peroxide: ACTIVE

Analytic Laboratory Methods

NIOSH Method 3508. Determination of Methyl Ethyl Ketone Peroxide by Visible Absorption Spectrophotometry.

Interactions

Vitamin E, selenium, vitamin C, & methionine were admin to rats in various combinations by diet & ip injections to rank the individual & combined protective ability of the biological antioxidants at minimum daily requirement levels & at pharmacological levels against lipid peroxidation initiated by 50 mg methyl ethyl ketone peroxide (MEKP)/kg. In vivo lipid peroxidation was monitored throughout a 3 hr period by measuring pentane expired in the breath. Rats fed 30 IU DL-alpha-tocopherol acetate/mg diet significantly decreased pentane production at 20 min by 88% compared to rats fed a vitamin E- & selenium-deficient diet. Rats given 5 ip injections of 180 IU DL-alpha-tocopherol acetate/kg further reduced expired pentane by 83% beyond the protection afforded by dietary vitamin E. Neither additive nor synergistic protection was found when other antioxidants were given in combination with vitamin E. Vitamin E was primary protective antioxidant. Pentane expired by individual rats from various treatment groups strongly correlated with the plasma vitamin E status.
Male Sprague-Dawley rats were fed 0, 3, 5 or 10 IU of DL-alpha-tocopherol acetate per kg of diet for 12 wk. After 11 weeks they were injected with 3.3 mg of methyl ethyl ketone peroxide (MEKP)/kg body wt & after 12 wk with 13 mg methyl ethyl ketone peroxide/kg body wt 3-4 hr before decapitation. In the absence of vitamin E, rat brain DNA was significantly damaged by the formation of DNA-protein crosslinks & interstrand DNA crosslinks. Adequate dietary vitamin E protected against this damage. 10 IU/kg was the adequate dose.
In vivo, methyl ethyl ketone peroxide damaged microsomal cytochrome p450 and chytochrome p450 mediated peroxidase in vitamin E-deficient rat liver. Dietary vitamin E treatment of rats protected the microsomal enzymes from peroxide damage. In vivo, adequate levels of vitamin E and of NADH and NADPH are probably necessary to provide important protection to the endoplasmic reticulum during metabolism of methyl ethyl ketone peroxide.
The tumor promoting effect of methyl ethyl ketone peroxide and the influence of diethyl maleate on this effect, with ultraviolet radiation as the tumor initiator, was studied in hairless albino mutant mice. Four groups of 24 animals were irradiated with ultraviolet light at a daily dose of 2,054 Joules/sq m, 5 days per week. Three weeks after completion of irradiation, the animals received skin applications twice weekly for 25 weeks of either 1 microgram per microliter diethyl maleate in acetone, acetone alone followed by 0.5 microgram per microliter methyl ethyl ketone peroxide in dibutyl phthalate, or dibutyl phthalate alone. Other groups of animals were treated with chemicals without ultraviolet light pretreatment. The animals were killed after 46 weeks and examined for tumors. The great majority of animals with tumors were in the irradiated groups. The highest tumor yield occurred in mice exposed to both dibutyl phthalate and methyl ethyl ketone peroxide after untraviolet light. Dibutyl maleate alone had no measureable effect on the development of tumors. Methyl ethyl ketone peroxide produced an increase in tumor prevalence, but the effect was less marked than in the combined presence of methyl ethyl ketone peroxide and diethyl maleate.

Stability Shelf Life

UNSTABLE AGENT WHICH LIKE HYDROGEN PEROXIDE RELEASES OXYGEN.

Dates

Last modified: 08-15-2023
1: Veselova IA, Malinina LI, Rodionov PV, Shekhovtsova TN. Properties and analytical applications of the self-assembled complex {peroxidase-chitosan}. Talanta. 2012 Dec 15;102:101-9. doi: 10.1016/j.talanta.2012.07.028. Epub 2012 Aug 18. PubMed PMID: 23182581.
2: Rosas-Ledesma P, Mariscal A, Carnero M, Muñoz-Bravo C, Gomez-Aracena J, Aguilar L, Granizo JJ, Lafuente A, Fernández-Crehuet J. Antimicrobial efficacy in vivo of a new formulation of 2-butanone peroxide in n-propanol: comparison with commercial products in a cross-over trial. J Hosp Infect. 2009 Mar;71(3):223-7. doi: 10.1016/j.jhin.2008.11.007. Epub 2009 Jan 14. PubMed PMID: 19147257.
3: García-de-Lomas J, Lerma M, Cebrián L, Esteban E, Giménez MJ, Aguilar L, Domínguez V, Randez JJ. Evaluation of the in-vitro cidal activity and toxicity of a novel peroxygen biocide: 2-butanone peroxide. J Hosp Infect. 2008 Mar;68(3):248-54. doi: 10.1016/j.jhin.2007.12.011. Epub 2008 Mar 4. PubMed PMID: 18289719.
4: Liu HH, Wan YQ, Zou GL. Direct electrochemistry and electrochemical catalysis of immobilized hemoglobin in an ethanol-water mixture. Anal Bioanal Chem. 2006 Aug;385(8):1470-6. Epub 2006 Jul 18. PubMed PMID: 16847623.
5: Gündoğan-Paul M, Celebi SS, Ozyörük H, Yildiz A. Amperometric enzyme electrode for organic peroxides determination prepared from horseradish peroxidase immobilized in poly(vinylferrocenium) film. Biosens Bioelectron. 2002 Oct;17(10):875-81. PubMed PMID: 12243906.
6: Ortiz G, González MC, Reviejo AJ, Pingarrón JM. Graphite-Poly(tetrafluoroethylene) Composite Enzyme Electrodes as Suitable Biosensors in Predominantly Nonaqueous Media. Anal Chem. 1997 Sep 1;69(17):3521-6. doi: 10.1021/ac970172n. PubMed PMID: 21639275.
7: Zeiger E. NTP technical report on the toxicity studies of Methyl Ethyl Ketone Peroxide (CAS No. 1338-23-4) in Dimethyl Phthalate (CAS No. 131-11-3) (45:55) Administered Topically in F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. 1993 Feb;18:1-C10. PubMed PMID: 12209168.

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